(6-Ethoxypyridin-3-yl)methanol
Overview
Description
“(6-Ethoxypyridin-3-yl)methanol” is a chemical compound with the CAS Number: 101990-67-4 . It has a molecular weight of 153.18 and its IUPAC name is (6-ethoxy-3-pyridinyl)methanol . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO2/c1-2-11-8-4-3-7(6-10)5-9-8/h3-5,10H,2,6H2,1H3 . This indicates that the compound has a molecular formula of C8H11NO2 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Ligand Exchange and Complex Formation
Research has shown that (6-ethoxypyridin-3-yl)methanol can participate in ligand exchange reactions, contributing to the synthesis of complex compounds. For example, studies have highlighted its role in the formation of binuclear tungsten(0) carbonyl centers, where the methoxide ligand is replaced by more acidic alcohols, including substituted aryl alcohols, facilitating reactions at room temperature (Klausmeyer et al., 2003).
Synthesis and Crystal Structure
This compound derivatives have been synthesized and characterized, showing potential in the study of crystal structures. Research on the condensation reaction of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde has led to the unexpected formation of complex compounds, such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, which were characterized by various spectroscopic methods, highlighting the molecule's symmetry and intramolecular hydrogen bonds (Percino et al., 2005).
Catalysis
Compounds derived from this compound have been used as catalysts in chemical reactions. For instance, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, prepared in part from reactions involving methanol, has shown efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating the material's significant catalytic activity, stability, and reusability (Ghorbanloo & Maleki Alamooti, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-4-3-7(6-10)5-9-8/h3-5,10H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHCDCQSVAOBRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.